molecular formula C18H21NO5S B272532 N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide

Cat. No. B272532
M. Wt: 363.4 g/mol
InChI Key: SAAPUCWFJZKAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide, also known as BP-897, is a selective dopamine D3 receptor antagonist. BP-897 is a potential therapeutic agent for the treatment of drug addiction and other neurological disorders. The aim of

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide selectively blocks dopamine D3 receptors, which are highly expressed in the mesolimbic reward pathway. By blocking these receptors, N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide reduces the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior. N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide also modulates the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in the regulation of drug addiction.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior in animal models of drug addiction. It also reduces the rewarding effects of drugs of abuse, as measured by conditioned place preference and self-administration paradigms. N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide has no significant effect on locomotor activity or food intake, indicating its specificity for the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide is a highly selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in drug addiction and other neurological disorders. However, N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide has a relatively short half-life and requires frequent administration, which can be a limitation for some experimental designs.

Future Directions

Future research on N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide should focus on its potential therapeutic applications in drug addiction and other neurological disorders. Specifically, more studies are needed to determine the optimal dosing regimen and treatment duration for N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide in preclinical models of drug addiction. Additionally, studies should investigate the potential side effects of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide and its interactions with other drugs commonly used in the treatment of drug addiction. Finally, clinical trials are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide in humans.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide is synthesized by reacting 4-methyl-2-propoxybenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base. The resulting product is purified by recrystallization to obtain N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide in high purity.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in drug addiction and other neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of cocaine addiction, heroin addiction, and nicotine addiction. N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide has also been investigated for its potential use in the treatment of schizophrenia, Parkinson's disease, and depression.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C18H21NO5S/c1-3-8-22-17-9-13(2)4-7-18(17)25(20,21)19-11-14-5-6-15-16(10-14)24-12-23-15/h4-7,9-10,19H,3,8,11-12H2,1-2H3

InChI Key

SAAPUCWFJZKAAV-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.